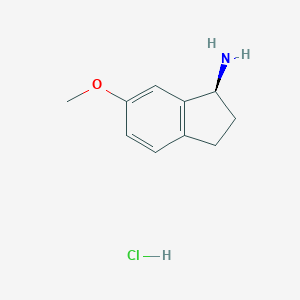

(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Biological Evaluation

Antimycobacterial Activity : A study reported the synthesis of novel derivatives of this compound and evaluated their antimycobacterial activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The compounds exhibited significant antimycobacterial activity, with some showing low cytotoxicity and significant reduction in CFU (colony-forming units) in infected mouse macrophages. This indicates potential for treating tuberculosis, especially strains resistant to conventional drugs (Kumar et al., 2013).

Anticancer and Enzyme Inhibition : Another research focused on Mannich bases derived from this chemical structure, revealing their cytotoxic/anticancer activities and carbonic anhydrase (CA) inhibitory effects. Some derivatives exhibited high potency and selectivity, showing promise as leads for further development in cancer therapy and enzyme inhibition studies (Gul et al., 2019).

Chemical Synthesis and Applications

Asymmetric Synthesis : Research into asymmetric synthesis techniques using this compound as a precursor for other pharmacologically relevant molecules, such as clopidogrel hydrogen sulfate, showcases its versatility in drug synthesis. This application demonstrates its role in producing enantiomerically pure compounds, which is crucial for the development of medications with targeted biological activities (Sashikanth et al., 2013).

Electrochemical Degradation Studies : Investigations into the electrochemical degradation of aromatic amines, including compounds structurally related to "(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride," have implications for environmental science. These studies help understand how chemical compounds can be broken down in eco-friendly ways, potentially aiding in the detoxification of industrial waste (Pacheco et al., 2011).

properties

IUPAC Name |

(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDASQBFJKUGFC-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2N)C=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@@H]2N)C=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628715 |

Source

|

| Record name | (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | |

CAS RN |

180915-62-2 |

Source

|

| Record name | (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.